6-(4-Methoxyphenyl)-4-phenyl-2-((2-(piperidin-1-yl)ethyl)thio)nicotinonitrile
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Overview
Description
6-(4-Methoxyphenyl)-4-phenyl-2-((2-(piperidin-1-yl)ethyl)thio)nicotinonitrile is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
The synthesis of 6-(4-Methoxyphenyl)-4-phenyl-2-((2-(piperidin-1-yl)ethyl)thio)nicotinonitrile involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thioether linkage: This step involves the reaction of a piperidine derivative with an appropriate thiol compound under suitable conditions.
Formation of the nicotinonitrile core: This can be accomplished through a series of condensation reactions involving nitrile precursors and aromatic compounds.
Industrial production methods often involve optimizing these steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
6-(4-Methoxyphenyl)-4-phenyl-2-((2-(piperidin-1-yl)ethyl)thio)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific conditions used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the aromatic rings.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity .
Scientific Research Applications
6-(4-Methoxyphenyl)-4-phenyl-2-((2-(piperidin-1-yl)ethyl)thio)nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-4-phenyl-2-((2-(piperidin-1-yl)ethyl)thio)nicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-(4-Methoxyphenyl)-4-phenyl-2-((2-(piperidin-1-yl)ethyl)thio)nicotinonitrile can be compared with other piperidine derivatives, such as:
4-Phenylpiperidine: Known for its analgesic properties.
2-(4-Methoxyphenyl)piperidine: Studied for its potential antidepressant effects.
Nicotinonitrile derivatives: Known for their diverse biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity .
Biological Activity
The compound 6-(4-Methoxyphenyl)-4-phenyl-2-((2-(piperidin-1-yl)ethyl)thio)nicotinonitrile (often referred to as a piperidine derivative) is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula for the compound is C25H24N4O5, with a molecular weight of approximately 460.48 g/mol . The structure features a piperidine ring, which is known to influence biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that piperidine derivatives exhibit significant antimicrobial properties. A study evaluated several piperidine compounds against various bacterial strains and fungi. The findings suggest that modifications on the piperidine ring can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values for selected derivatives showed:
- Bacillus subtilis : 4.69 to 22.9 µM
- Staphylococcus aureus : 5.64 to 77.38 µM
- Escherichia coli : 2.33 to 156.47 µM
- Candida albicans : 16.69 to 78.23 µM
These results indicate that the compound may have potential applications in treating infections caused by resistant strains of bacteria and fungi .
Anti-inflammatory Activity
In addition to antimicrobial properties, there is evidence suggesting that this compound exhibits anti-inflammatory effects. A study on related piperidine derivatives demonstrated significant inhibition of inflammatory markers in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Alkaloids : A comprehensive examination of monomeric alkaloids highlighted the potential of piperidine derivatives in combating infections caused by both Gram-positive and Gram-negative bacteria, with some compounds showing enhanced activity due to specific substitutions on the phenyl rings .
- Piperidine Derivative Analysis : Another study focused on the structure-activity relationship (SAR) of piperidine derivatives, revealing that electron-donating groups significantly improved antibacterial activity .
Data Table: Biological Activity Summary
Activity Type | Tested Strains | MIC Range (µM) | Remarks |
---|---|---|---|
Antibacterial | Bacillus subtilis | 4.69 - 22.9 | Strong inhibition observed |
Staphylococcus aureus | 5.64 - 77.38 | Effective against resistant strains | |
Escherichia coli | 2.33 - 156.47 | Variable efficacy based on structural modifications | |
Antifungal | Candida albicans | 16.69 - 78.23 | Notable antifungal activity |
Properties
Molecular Formula |
C26H27N3OS |
---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-4-phenyl-2-(2-piperidin-1-ylethylsulfanyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C26H27N3OS/c1-30-22-12-10-21(11-13-22)25-18-23(20-8-4-2-5-9-20)24(19-27)26(28-25)31-17-16-29-14-6-3-7-15-29/h2,4-5,8-13,18H,3,6-7,14-17H2,1H3 |
InChI Key |
YVNVBCGUQRGVON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCCN4CCCCC4 |
Origin of Product |
United States |
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